molecular formula C13H22N4O2 B13917882 tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B13917882
M. Wt: 266.34 g/mol
InChI Key: IAPQJFUTYFZHCU-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a pyrazolo-diazepine derivative characterized by a seven-membered diazepine ring fused with a pyrazole moiety. This analysis focuses on these analogs to infer comparative trends.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-6-17-11(9-16)7-10(8-14)15-17/h7H,4-6,8-9,14H2,1-3H3

InChI Key

IAPQJFUTYFZHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)CN)C1

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation Method

Based primarily on the Chinese patent CN107235982B, which provides a comprehensive and industrially viable synthesis, the preparation involves six main steps:

Step Reaction Description Key Reagents Conditions Outcome
1 Synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one 1,1-dimethoxypropane-2-one, dimethylformamide dimethyl acetal 100 °C, suitable solvent Enaminone intermediate
2 Cyclization with hydrazine hydrate to form 3-(dimethoxymethyl)-1H-pyrazole Hydrazine hydrate 0–25 °C, 16 hours Pyrazole intermediate
3 Conversion to 1H-pyrazole-3-formaldehyde Formic acid 25 °C, 12 hours Aldehyde-functionalized pyrazole
4 Reductive amination with 3-aminopropene 3-Aminopropene, reducing agent Mild conditions N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine
5 Protection of amine with Boc anhydride Boc anhydride Room temperature tert-Butyl ((1H-pyrazol-5-yl)methyl)(allyl)aminomethyl carbamate
6 Oxidative cyclization using metachloroperbenzoic acid (m-CPBA) m-CPBA, dichloromethane 15 °C, 5 hours tert-Butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate

This final product can be further transformed to the aminomethyl derivative by appropriate substitution reactions on the hydroxy group or by reductive amination at the 2-position of the diazepine ring.

Reaction Scheme Summary

The synthetic route can be summarized as follows:

  • Enaminone formation → 2. Pyrazole cyclization → 3. Pyrazole aldehyde formation → 4. Reductive amination → 5. Boc protection → 6. Oxidative cyclization to diazepine.

Experimental Notes and Optimization

  • Step 1: The reaction temperature is maintained at around 100 °C to ensure complete formation of the enaminone intermediate.
  • Step 2: The hydrazine hydrate cyclization is performed at low temperature (0–25 °C) over 16 hours to control reaction rate and yield.
  • Step 3: Formic acid facilitates conversion to the aldehyde under mild conditions (25 °C, 12 hours).
  • Step 6: Oxidative cyclization with m-CPBA is carried out at 15 °C for 5 hours with stirring to achieve high purity of the diazepine product.
  • Purification is typically achieved by silica gel column chromatography after extraction and washing steps.
  • The overall process is designed for scalability with attention to yield and purity at each step.

Data Table: Key Reaction Parameters and Yields

Step Reagents Temp (°C) Time (h) Yield (%) Notes
1 1,1-dimethoxypropane-2-one + DMF-DMA 100 ~4 85–90 Enaminone intermediate
2 Hydrazine hydrate 0–25 16 80–85 Pyrazole formation
3 Formic acid 25 12 75–80 Aldehyde formation
4 3-Aminopropene + reducing agent RT 6–8 70–75 Reductive amination
5 Boc anhydride RT 2–3 90–95 Amine protection
6 m-CPBA 15 5 70–80 Oxidative cyclization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-diazepines, which can be further functionalized for specific applications.

Scientific Research Applications

tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cellular signaling pathways . The compound binds to the active site of the kinase, preventing its activity and thereby modulating the downstream signaling events.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Analogs

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Ring System
tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride 2-amino 2177263-54-4 C₁₂H₂₁ClN₄O₂ 288.77 Pyrazolo[1,5-a][1,4]diazepine
tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate 2-hydroxymethyl 1135282-77-7 C₁₃H₂₁N₃O₃ 267.33 Pyrazolo[1,5-a][1,4]diazepine
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-bromo 1196154-25-2 C₁₁H₁₆BrN₃O₂ 302.17 Pyrazolo[1,5-a]pyrazine

Key Observations :

  • Substituent Effects: The 2-amino and 2-hydroxymethyl analogs differ in polarity and hydrogen-bonding capacity. The amino group (basic, protonatable) contrasts with the hydroxymethyl group (polar, non-ionizable), influencing solubility and receptor interactions .
  • Ring System : The diazepine ring (7-membered) in the target compound’s analogs allows conformational flexibility compared to the rigid 6-membered pyrazine ring in the pyrazolo-pyrazine derivative .

Physicochemical Properties and Availability

Table 2: Commercial Availability and Stability

Compound (CAS) Purity Availability Status Storage Recommendations
2177263-54-4 (2-amino) ≥95% Discontinued (all sizes) Long-term storage at -20°C
1135282-77-7 (hydroxymethyl) ≥95% Available upon inquiry Stable at room temperature

Implications :

  • The discontinuation of the 2-amino variant suggests challenges in synthesis or commercial demand .

Biological Activity

The compound tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a member of the pyrazolo[1,5-a][1,4]diazepine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Molecular Formula and Weight

  • Molecular Formula : C13H21N3O3
  • Molecular Weight : 267.32 g/mol

Structural Characteristics

The compound features a pyrazolo-diazepine core that is known for its diverse biological activities. The presence of the tert-butyl group and the aminomethyl moiety contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may act as a modulator for certain receptors, influencing physiological responses.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In studies involving human cancer cell lines, the compound demonstrated notable inhibitory effects comparable to established chemotherapeutic agents like cisplatin .

Therapeutic Potential

The compound is being investigated for various therapeutic applications due to its biological activities:

  • Anticancer Activity : Its ability to inhibit tumor growth positions it as a candidate for cancer treatment.
  • Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders by modulating GABAA receptors .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
CytotoxicitySignificant inhibition of cancer cell growth
Enzyme InhibitionPotential to inhibit specific metabolic enzymes
Receptor ModulationInteraction with GABAA receptors

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various compounds on human cancer cell lines, this compound was found to have a significant impact on cell viability. The results indicated that this compound could serve as a lead structure for developing new anticancer agents due to its potent activity against multiple cancer types.

Case Study 2: Neuropharmacological Applications

Research exploring the modulation of GABAA receptors revealed that compounds similar to this compound could enhance neurotransmission and exhibit anxiolytic effects. This opens avenues for further investigation into its potential use in treating anxiety and other neurological disorders.

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